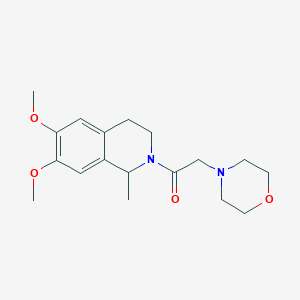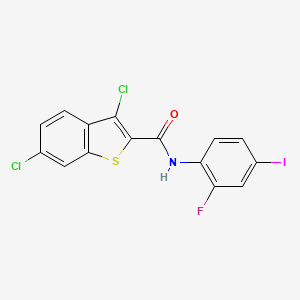![molecular formula C14H15FN6O2 B4138694 6-[4-(4-fluorophenyl)-1-piperazinyl]-5-nitro-4-pyrimidinamine](/img/structure/B4138694.png)
6-[4-(4-fluorophenyl)-1-piperazinyl]-5-nitro-4-pyrimidinamine
Übersicht
Beschreibung
The compound 6-[4-(4-fluorophenyl)-1-piperazinyl]-5-nitro-4-pyrimidinamine (referred to as FPNA) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FPNA is a small molecule that belongs to the class of pyrimidinamines and has a molecular weight of 365.4 g/mol.
Wirkmechanismus
The mechanism of action of FPNA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. FPNA has been shown to inhibit the activity of DNA topoisomerase IIα, which is an enzyme that is essential for the replication and transcription of DNA. By inhibiting the activity of this enzyme, FPNA prevents the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
FPNA has been shown to have several biochemical and physiological effects in the body. One of the primary effects is the inhibition of the growth and proliferation of cancer cells. FPNA has also been shown to have anti-inflammatory effects and can reduce the production of certain inflammatory cytokines in the body. Additionally, FPNA has been shown to have antioxidant effects and can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using FPNA in lab experiments is its potent anti-cancer activity. FPNA has been shown to be effective against various types of cancer cells, making it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of using FPNA in lab experiments is its low solubility in water, which can make it difficult to administer to cells in vitro.
Zukünftige Richtungen
There are several future directions for the research on FPNA. One of the primary areas of research is the development of new anti-cancer drugs based on the structure of FPNA. Researchers are also exploring the use of FPNA in combination with other drugs to enhance its anti-cancer activity. Additionally, researchers are investigating the potential applications of FPNA in other fields, such as neurodegenerative diseases and infectious diseases.
Conclusion
In conclusion, FPNA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FPNA has potent anti-cancer activity and has been shown to inhibit the growth and proliferation of cancer cells. While there are limitations to using FPNA in lab experiments, its future directions hold great promise for the development of new drugs and treatments in various fields of research.
Wissenschaftliche Forschungsanwendungen
FPNA has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research is the development of new drugs for the treatment of cancer. FPNA has been shown to have potent anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells. FPNA works by inhibiting the growth of cancer cells and inducing apoptosis, which is the programmed cell death of cancer cells.
Eigenschaften
IUPAC Name |
6-[4-(4-fluorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN6O2/c15-10-1-3-11(4-2-10)19-5-7-20(8-6-19)14-12(21(22)23)13(16)17-9-18-14/h1-4,9H,5-8H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMWNMQNBLUTLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=NC(=C3[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(4-methoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)ethanediamide](/img/structure/B4138612.png)
![N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B4138617.png)


![N-[(2-bromophenyl)(phenyl)methyl]-2-(4-chloro-2-nitrophenoxy)acetamide](/img/structure/B4138637.png)
![N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4138638.png)
![1'-amino-1-benzyl-5'H-spiro[piperidine-4,3'-pyrido[1,2-a]benzimidazole]-2',4'-dicarbonitrile](/img/structure/B4138644.png)
![3-chloro-4-{[1-(3-hydroxy-4-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4138655.png)
![methyl 4-[(1-adamantylacetyl)amino]benzoate](/img/structure/B4138656.png)

![2-(1-adamantyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B4138661.png)
![1-(2-fluorophenyl)-4-[1-(2-methylbutyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone](/img/structure/B4138664.png)
![N-[2-bromo-4-(cyclopentyloxy)-5-methoxybenzyl]cyclopentanamine hydrochloride](/img/structure/B4138688.png)
![2-(6-bromo-2-methoxy-1-naphthyl)-N-[2-(1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B4138692.png)